molecular formula C11H21NO B1611021 1-(Diethylaminomethyl) cyclopentanecarboxaldehyde CAS No. 208349-33-1

1-(Diethylaminomethyl) cyclopentanecarboxaldehyde

Cat. No.: B1611021
CAS No.: 208349-33-1
M. Wt: 183.29 g/mol
InChI Key: SUNGPOZQDDDPQC-UHFFFAOYSA-N
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Description

1-(Diethylaminomethyl) cyclopentanecarboxaldehyde is an organic compound with the molecular formula C11H21NO and a molecular weight of 183.29 g/mol . It is a derivative of cyclopentanecarboxaldehyde, where the aldehyde group is substituted with a diethylaminomethyl group. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Diethylaminomethyl) cyclopentanecarboxaldehyde typically involves the reaction of cyclopentanecarboxaldehyde with diethylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

1-(Diethylaminomethyl) cyclopentanecarboxaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(Diethylaminomethyl) cyclopentanecarboxaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Diethylaminomethyl) cyclopentanecarboxaldehyde involves its interaction with specific molecular targets. The diethylaminomethyl group can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their structure and function. The aldehyde group can undergo nucleophilic addition reactions, forming covalent bonds with nucleophiles.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Diethylaminomethyl) cyclopentanecarboxaldehyde is unique due to the presence of the diethylaminomethyl group, which enhances its reactivity and allows for a broader range of chemical transformations. This makes it a valuable compound in synthetic chemistry and various research applications .

Properties

IUPAC Name

1-(diethylaminomethyl)cyclopentane-1-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO/c1-3-12(4-2)9-11(10-13)7-5-6-8-11/h10H,3-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUNGPOZQDDDPQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC1(CCCC1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60572031
Record name 1-[(Diethylamino)methyl]cyclopentane-1-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60572031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

208349-33-1
Record name 1-[(Diethylamino)methyl]cyclopentane-1-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60572031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(Diethylaminomethyl) cyclopentanecarboxaldehyde
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1-(Diethylaminomethyl) cyclopentanecarboxaldehyde
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1-(Diethylaminomethyl) cyclopentanecarboxaldehyde
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1-(Diethylaminomethyl) cyclopentanecarboxaldehyde

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